molecular formula C9H10FN3 B2384062 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine CAS No. 2320143-24-4

4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine

Cat. No.: B2384062
CAS No.: 2320143-24-4
M. Wt: 179.198
InChI Key: CIUCAPSIPKZHLQ-UHFFFAOYSA-N
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Description

4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 3,6-dihydro-2H-pyridine under specific conditions. One common method includes:

    Starting Materials: 5-fluoropyrimidine and 3,6-dihydro-2H-pyridine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,6-Dihydro-2H-pyridin-1-yl)pyrimidine
  • 5-Fluoropyrimidine
  • 3,6-Dihydro-2H-pyridine

Uniqueness

4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity compared to similar compounds without fluorine substitution.

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c10-8-6-11-7-12-9(8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCAPSIPKZHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=NC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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